molecular formula C15H16O4 B1315092 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 1212145-57-7

5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B1315092
CAS No.: 1212145-57-7
M. Wt: 260.28 g/mol
InChI Key: FVOPGJHWZNSVSQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenyl group and the bicyclic structure allow for various substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenyl group and the bicyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be compared to other similar compounds, such as:

The presence of the phenyl group in 5-Phenylbicyclo[22

Properties

IUPAC Name

5-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c16-14(17)12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(18)19/h1-5,9-13H,6-7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOPGJHWZNSVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2C(=O)O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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